2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a pyridin-4-yl group at position 5. A sulfanyl linker connects the triazole to an acetamide moiety, which is further attached to a 4-(diethylamino)phenyl group.
Properties
Molecular Formula |
C25H25ClN6OS |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H25ClN6OS/c1-3-31(4-2)21-11-7-20(8-12-21)28-23(33)17-34-25-30-29-24(18-13-15-27-16-14-18)32(25)22-9-5-19(26)6-10-22/h5-16H,3-4,17H2,1-2H3,(H,28,33) |
InChI Key |
MAWVFFALUMXHNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents and appropriate catalysts.
Formation of the Acetamide Moiety: The acetamide moiety is formed through an acylation reaction, involving the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H24ClN5OS
- Molecular Weight : 442.0 g/mol
- IUPAC Name : 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
- SMILES Representation : CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl
Biological Activities
This compound has been studied for a variety of biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial properties against various pathogens. For instance:
- Efficacy against Bacteria : Studies have shown that it exhibits activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL in certain cases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase Inhibition : In vitro assays have shown that this compound can inhibit acetylcholinesterase, a target for Alzheimer's disease treatment.
- 5-Lipoxygenase Inhibition : Molecular docking studies suggest potential as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cells:
- Cell Viability Reduction : In vitro experiments revealed a reduction in cell viability in various cancer cell lines at concentrations ranging from 10 to 100 µM.
Antimicrobial Screening
A study assessed the antibacterial efficacy of synthesized analogs of this compound against common pathogens. Results indicated significant potency with IC50 values below 50 µM for select derivatives.
Enzyme Inhibition Assays
In another research effort, the compound was tested for acetylcholinesterase inhibition using a modified Ellman’s assay. Results showed a dose-dependent inhibition pattern with notable efficacy at concentrations around 50 µM.
Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations ranging from 10 to 100 µM, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The target compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide groups. Key structural variations among analogs include:
- Substituents on the triazole ring : Alkyl, allyl, or aryl groups at position 4.
- Pyridine/pyridinyl positioning : Pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl at position 5.
- Acetamide-linked aryl groups : Substituted phenyl rings with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OCH₃, N(CH₂CH₃)₂) groups.
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated using molecular formula C₂₅H₂₄ClN₆OS.
Antimicrobial and Anti-Inflammatory Activity
- Electron-withdrawing groups (EWGs): Derivatives with Cl, CF₃, or NO₂ on the acetamide-linked phenyl (e.g., ) demonstrated enhanced antimicrobial activity, likely due to increased electrophilicity and membrane penetration .
- Electron-donating groups (EDGs): Compounds like the target (diethylamino group) and (dimethylamino) may exhibit reduced antimicrobial efficacy but improved solubility or binding to specific targets (e.g., anti-inflammatory receptors) .
- Anti-exudative activity : Analogs with 2-ethoxy or 3-methoxyphenyl groups () showed activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, suggesting EDGs modulate cyclooxygenase inhibition .
Antioxidant Activity
Key Research Findings and Gaps
Activity trends: EWGs on the acetamide phenyl correlate with antimicrobial potency, while EDGs favor anti-inflammatory/antioxidant effects. The target compound’s diethylamino group may prioritize anti-inflammatory over antimicrobial applications .
Unreported data : Specific IC₅₀/MIC values for the target compound are absent in the evidence, necessitating further in vitro studies.
Structural optimization : Hybrid analogs combining EWGs (e.g., Cl) and EDGs (e.g., –N(CH₂CH₃)₂) could balance multiple activities.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a novel organic molecule characterized by its unique structural features, including a triazole ring, chlorinated phenyl groups, and a sulfanyl linkage. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry applications. The triazole moiety is well-known for its pharmacological properties, including antifungal and anticancer activities.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 366.87 g/mol. The structural complexity arises from the presence of multiple functional groups that enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . The triazole ring is particularly noted for its antifungal activity. In studies involving related compounds, various 1,2,4-triazoles demonstrated effectiveness against a range of pathogens:
- Antifungal Activity : Compounds like 1,2,4-triazoles have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : Certain derivatives exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Potential
The compound also holds promise in cancer therapy. Research on similar triazole derivatives has indicated their ability to inhibit cancer cell proliferation:
- In Vitro Studies : For instance, compounds similar to the target molecule have been tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity. One study reported a compound with an IC50 of 6.2 μM against colon carcinoma HCT-116 cells .
- Mechanism of Action : The triazole moiety may interfere with DNA synthesis or function by inhibiting topoisomerases or other critical enzymes involved in cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group enhances the interaction with biological targets:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Antifungal and anticancer properties |
| Chlorinated Phenyl Group | Improved binding affinity to receptors |
| Sulfanyl Linkage | Enhanced reactivity and biological interactions |
Case Studies
- Antibacterial Activity Assessment : A series of studies evaluated the antibacterial effects of various 1,2,4-triazole derivatives against S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa. Compounds exhibited MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain triazole derivatives effectively induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
